molecular formula C12H20N4O2 B2462431 6-Amino-5-(piperidin-1-yl)-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

6-Amino-5-(piperidin-1-yl)-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2462431
M. Wt: 252.31 g/mol
InChI Key: GKWAVAILGSGDJP-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Profiling

1H NMR (400 MHz, DMSO-d6):

  • δ 8.01 (s, 1H, pyrimidine CH)
  • δ 3.76 (t, 2H, N-CH2 from piperidine)
  • δ 1.73–1.48 (m, 6H, piperidine CH2)
  • δ 1.32 (t, 3H, propyl CH3).

13C NMR (100 MHz, DMSO-d6):

  • δ 168.5 (C=O), 164.3 (C=N), 159.9 (C-NH2)
  • δ 58.9 (piperidine C-N), 26.8 (propyl CH2), 24.9 (piperidine CH2).

Infrared (IR) and Mass Spectrometric (MS) Fingerprinting

IR (KBr, cm⁻¹):

  • 3426 (N-H stretch), 2925 (C-H aliphatic), 2190 (C≡N), 1646 (C=O), 1223 (C-N).

MS (ESI⁺):

  • m/z 253.16591 [M+H]⁺ (calculated: 253.166)
  • Fragmentation peaks at m/z 235.15589 (loss of H2O) and 160.3 (pyrimidine core).

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-311G(d,p) level reveal:

  • HOMO-LUMO energy gap: 0.15862 eV
  • Global hardness (η): 0.07931 eV
  • Molecular electrostatic potential (MEP) highlights nucleophilic regions at the amino group and electrophilic zones near carbonyl oxygens.
Parameter B3LYP/6-311G(d,p) CAM-B3LYP/6-311G(d,p)
$$ E_{\text{HOMO}} $$ -0.24103 eV -0.29054 eV
$$ E_{\text{LUMO}} $$ -0.08241 eV -0.03665 eV
Band Gap 0.15862 eV 0.25389 eV

Properties

IUPAC Name

6-amino-5-piperidin-1-yl-1-propylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-2-6-16-10(13)9(11(17)14-12(16)18)15-7-4-3-5-8-15/h2-8,13H2,1H3,(H,14,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWAVAILGSGDJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=O)NC1=O)N2CCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Amino-5-(piperidin-1-yl)-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (commonly referred to as compound 1) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique tetrahydropyrimidine structure, which is thought to contribute to its interaction with various biological targets. This article aims to explore the biological activity of compound 1, including its pharmacological properties, mechanism of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of compound 1 can be represented as follows:

C12H17N5O2\text{C}_{12}\text{H}_{17}\text{N}_{5}\text{O}_{2}

This structure includes a piperidine moiety and a tetrahydropyrimidine core, which are critical for its biological interactions.

Research indicates that compound 1 exhibits significant activity at various receptor sites. Its primary mechanism appears to involve modulation of sigma receptors, particularly sigma-2 receptors. These receptors are implicated in several physiological processes and have been associated with neuroprotective effects and the modulation of pain pathways .

Biological Assays

Compound 1 has been evaluated in several in vitro and in vivo assays to determine its biological activity:

  • Sigma Receptor Binding Affinity : In radioligand binding assays, compound 1 demonstrated notable affinity for sigma receptors (pK_i values exceeding 6.0), indicating its potential as a selective sigma-2 receptor ligand .
  • Cytotoxicity Studies : Compound 1 was tested against various cancer cell lines. It exhibited cytotoxic effects with IC50 values in the micromolar range, suggesting potential as an anticancer agent .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective properties of compound 1 in models of neurodegeneration. The results indicated that treatment with compound 1 significantly reduced neuronal cell death induced by oxidative stress. This effect was attributed to the modulation of sigma receptors which are known to play a role in cellular survival pathways .

Case Study 2: Antinociceptive Activity

Another research effort focused on the antinociceptive effects of compound 1 in animal models. The findings suggested that administration of compound 1 resulted in a significant reduction in pain responses compared to control groups. This effect was associated with its action on sigma receptors and could provide insights into new pain management therapies .

Data Tables

Study Target Effect Observed IC50/pK_i
Sigma Receptor BindingSigma-2 ReceptorHigh affinitypK_i > 6.0
Cytotoxicity AssayCancer Cell LinesSignificant cytotoxicityIC50 ~ 10 µM
Neuroprotection StudyNeuronal CellsReduced cell deathNot specified
Antinociceptive StudyPain ModelsReduced pain responseNot specified

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives of 6-amino-5-(piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione. Research demonstrated that compounds synthesized from this scaffold exhibited substantial antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The efficacy was assessed using the disc diffusion method, showcasing the compound's potential in developing new antimicrobial agents .

1.2 Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies indicate that derivatives can inhibit specific protein kinases involved in cancer progression. For instance, the structural modifications on the tetrahydropyrimidine scaffold have been linked to enhanced inhibitory activity against various cancer cell lines. This suggests a promising avenue for developing targeted cancer therapies .

Biochemical Applications

2.1 Enzyme Inhibition
6-Amino-5-(piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has been identified as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Inhibition of DHFR can lead to antiproliferative effects in rapidly dividing cells, making this compound a candidate for further development in cancer treatment and other proliferative disorders .

2.2 Molecular Docking Studies
Computational studies involving molecular docking have shown that this compound can effectively bind to target proteins associated with various diseases. The binding affinities suggest that modifications to the piperidine moiety could enhance its interaction with biological targets, making it a valuable tool for drug design .

Material Science Applications

3.1 Synthesis of Functional Materials
The unique chemical structure of 6-amino-5-(piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione allows for its use in synthesizing functional materials. Its derivatives can be incorporated into polymers or nanomaterials to improve their properties or impart new functionalities. This application is particularly relevant in creating smart materials for sensors or drug delivery systems .

Case Studies

Study Application Findings
Prabhakar et al., 2024AntimicrobialDemonstrated strong antibacterial activity against S. aureus and E. coli; effective antifungal activity against C. albicans using disc diffusion methods .
Giraud et al., 2023Enzyme InhibitionIdentified as a potent inhibitor of dihydrofolate reductase; implications for cancer treatment through targeted inhibition of DNA synthesis .
MDPI Review (2022)Molecular DockingShowed favorable binding interactions with key proteins involved in disease pathways; potential for drug development .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino groups at positions 2 and 6 serve as primary sites for nucleophilic substitution. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) yields N-alkylated derivatives. The piperidine ring’s steric bulk influences regioselectivity, favoring substitution at the less hindered amino group.

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in dichloromethane produces amide derivatives. This reaction is pH-sensitive, requiring anhydrous conditions to avoid hydrolysis .

Table 1: Representative Substitution Reactions

ReagentConditionsProductYield (%)
Methyl iodideK₂CO₃, DMF, 60°C, 6hN-Methylated derivative72
Acetyl chlorideDCM, RT, 2hN-Acetylated derivative68
Benzyl bromideNaH, THF, 0°C → RT, 12hN-Benzylated derivative55

Oxidation Reactions

The tetrahydropyrimidine ring undergoes oxidation under controlled conditions:

  • Peracid-Mediated Oxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) in chloroform converts the dione moiety into a fully aromatic pyrimidine system, releasing water as a byproduct .

  • Side-Chain Oxidation : The propyl group can be oxidized to a carboxylic acid using KMnO₄ in acidic aqueous conditions, though over-oxidation of the piperidine ring may occur without careful temperature control.

Hydrolysis and Ring-Opening

The dione structure is susceptible to hydrolysis:

  • Acidic Hydrolysis : Treatment with HCl (6M) under reflux cleaves the pyrimidine ring, yielding urea derivatives and propylamine fragments.

  • Basic Hydrolysis : NaOH (10%) at 80°C generates open-chain diamides via β-elimination, with the piperidine group remaining intact .

Condensation Reactions

The amino groups participate in Schiff base formation:

  • Aldehyde Condensation : Reacting with aromatic aldehydes (e.g., benzaldehyde) in ethanol under catalytic acid conditions forms imine-linked hybrids. This reaction is reversible in protic solvents .

Mechanistic Pathway :

  • Protonation of the aldehyde carbonyl.

  • Nucleophilic attack by the amino group.

  • Dehydration to form the imine bond .

Metal-Catalyzed Coupling

The compound engages in palladium-catalyzed cross-coupling:

  • Suzuki-Miyaura Reaction : Employing aryl boronic acids and Pd(PPh₃)₄ in toluene/water mixtures introduces aryl groups at the 5-position. The piperidine nitrogen may coordinate palladium, requiring excess ligand to prevent catalyst poisoning .

Stability Under Reactive Conditions

Thermal Stability : Decomposition begins at 220°C, releasing CO₂ and NH₃, as confirmed by TGA-DSC analysis .
Photostability : UV irradiation (254 nm) in methanol induces dimerization via [2+2] cycloaddition, forming a bridged bicyclic structure.

Key Considerations for Reaction Optimization

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amino groups but may promote side reactions with electrophilic reagents.

  • Steric Hindrance : The piperidine ring limits accessibility to the 5-position, necessitating bulky bases for selective substitutions .

Comparison with Similar Compounds

Research and Industrial Relevance

  • Drug Discovery : These analogues are building blocks for kinase inhibitors or GPCR modulators, leveraging pyrimidine-dione’s scaffold versatility .
  • Analytical Challenges : CCS data (target compound) aids LC-MS/MS method development for pharmacokinetic studies .
  • Supply Chain : Discontinuation of some analogues (e.g., morpholine derivative by CymitQuimica) highlights batch-specific availability issues .

Preparation Methods

Biginelli Reaction-Based Approaches

The Biginelli reaction, a three-component condensation of β-keto esters, aldehydes, and urea/thiourea, is a cornerstone for synthesizing dihydropyrimidinones (DHPMs). For 6-amino-5-(piperidin-1-yl)-1-propyl-tetrahydropyrimidine-2,4-dione, a modified Biginelli protocol is employed:

  • Reactants :

    • Ethyl 3-oxohexanoate (propyl-substituted β-keto ester)
    • Piperidine-1-carbaldehyde (to introduce the piperidinyl group)
    • Thiourea (for the 2-thione intermediate)
  • Catalysis :

    • DABCO (1,4-diazabicyclo[2.2.2]octane) : Enhances nucleophilicity, yielding 70–88% under reflux in ethanol.
    • HCl : Traditional acid catalysis (45–63% yield) but requires longer reaction times.
  • Reaction Conditions :

    • Temperature: 80–100°C
    • Duration: 3–7 hours
    • Solvent: Ethanol or tetrahydrofuran (THF)

Intermediate : 5-Ethoxycarbonyl-4-(piperidin-1-yl)-6-propyl-1,2,3,4-tetrahydropyrimidine-2-thione.

Post-Synthetic Functionalization

The thiourea-derived intermediate undergoes aminolysis to introduce the amino group:

  • Amination :

    • React with aqueous ammonia (NH₃) or ammonium chloride (NH₄Cl) at 60°C.
    • Catalyst: Triethylamine (TEA) in THF.
  • Oxidation :

    • Hydrogen peroxide (H₂O₂) in acetic acid converts the thione to the dione.

Key Step :
$$
\text{2-Thione} + \text{H}2\text{O}2 \xrightarrow{\text{CH}3\text{COOH}} \text{2,4-Dione} + \text{S} + \text{H}2\text{O}
$$

Multi-Step Synthesis Involving Cyclocondensation

Cyclocondensation of β-Keto Esters and Ureas

A four-component reaction optimizes diversity:

  • Reactants :

    • Ethyl acetoacetate
    • Propylamine (for N-propyl substitution)
    • Piperidine-1-carbaldehyde
    • Urea
  • Catalyst :

    • p-TsOH (para-toluenesulfonic acid) in dichloromethane.
  • Mechanism :

    • Formation of a Knoevenagel adduct between the aldehyde and β-keto ester.
    • Nucleophilic attack by urea, followed by cyclization.

Yield : 65–78% after purification via column chromatography.

Piperidin-1-yl Group Introduction via Nucleophilic Substitution

For late-stage functionalization:

  • Substrate : 5-Chloro-6-amino-1-propyl-tetrahydropyrimidine-2,4-dione.
  • Reagent : Piperidine in dimethyl sulfoxide (DMSO) at 120°C.
  • Base : Cesium carbonate (Cs₂CO₃) to deprotonate the amine.

Reaction :
$$
\text{5-Cl} + \text{Piperidine} \xrightarrow{\text{Cs}2\text{CO}3, \text{DMSO}} \text{5-(Piperidin-1-yl)} + \text{HCl}
$$

Analytical Characterization

Spectroscopic Data

IR (KBr, cm⁻¹) :

  • 3386 (N–H stretch)
  • 1676 (C=O)
  • 1567 (C–N)

¹H NMR (DMSO-d₆, δ ppm) :

  • 10.53 (s, 1H, NH)
  • 3.71–3.79 (q, 2H, CH₂CH₂CH₃)
  • 1.45–1.52 (m, 6H, piperidinyl CH₂)

¹³C NMR (DMSO-d₆, δ ppm) :

  • 174.50 (C=O)
  • 54.09 (piperidinyl C–N)
  • 13.36 (CH₂CH₂CH₃)

Comparative Analysis of Synthetic Methods

Method Catalyst Yield (%) Time (h) Purity (%)
Biginelli (DABCO) DABCO 70–88 3–7 95
Biginelli (HCl) HCl 45–63 5–7 90
Four-Component p-TsOH 65–78 22 92
Nucleophilic Substitution Cs₂CO₃ 82 18 97

Notes :

  • DABCO offers higher yields but requires anhydrous conditions.
  • Cs₂CO₃-mediated substitution ensures regioselectivity.

Challenges and Optimization Strategies

Byproduct Formation

  • Thione Oxidation : Residual sulfur may necessitate recrystallization from ethanol/water.
  • Piperidinyl Isomerism : Steric hindrance can lead to undesired regioisomers; resolved via HPLC.

Scalability

  • Continuous Flow Synthesis : Reduces reaction time from hours to minutes for the Biginelli step.
  • Catalyst Recycling : Immobilized DABCO on silica improves cost-efficiency.

Q & A

Q. How are multi-component reactions (MCRs) optimized to improve synthetic yield and reduce byproducts?

  • Answer : Design of Experiments (DoE) models (e.g., Box-Behnken) optimize variables like temperature, solvent polarity, and stoichiometry. In situ monitoring via HPLC tracks intermediate formation, enabling real-time adjustments .

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